molecular formula C22H18ClFN2O B5251876 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole

2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole

Cat. No.: B5251876
M. Wt: 380.8 g/mol
InChI Key: GFBOARCNIHKMEV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole is a heterocyclic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of three distinct aromatic rings substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted chalcones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often catalyzed by acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substitution patterns.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives with altered electronic properties.

    Reduction: Dihydropyrazole derivatives with different substitution patterns.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-phenyl-3,4-dihydropyrazole
  • 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazole
  • 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazole

Uniqueness

2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity

Properties

IUPAC Name

2-(2-chlorophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O/c1-27-16-12-10-15(11-13-16)20-14-22(17-6-2-4-8-19(17)24)26(25-20)21-9-5-3-7-18(21)23/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBOARCNIHKMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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